molecular formula C9H13NO2 B1301010 2-Methoxy-5-[(methylamino)methyl]phenol CAS No. 54542-57-3

2-Methoxy-5-[(methylamino)methyl]phenol

Cat. No.: B1301010
CAS No.: 54542-57-3
M. Wt: 167.2 g/mol
InChI Key: WOVANLRZNKFUQE-UHFFFAOYSA-N
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Description

Overview of Phenolic Amines in Contemporary Organic Chemistry Research

Phenolic amines are integral to various areas of modern organic chemistry. They serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. mdpi.com Their inherent antioxidant properties, stemming from the phenolic hydroxyl group, make them valuable in materials science, particularly as stabilizers and curing agents for epoxy resins. google.comresearchgate.net Research in this area is vibrant, with ongoing efforts to develop new synthetic methodologies and explore novel applications for these versatile compounds. mdpi.comresearchgate.net

Structural Classification of 2-Methoxy-5-[(methylamino)methyl]phenol within Substituted Phenolic Secondary Amines

This compound is a distinct molecule that can be categorized based on its functional groups.

Phenolic Component: The molecule contains a phenol (B47542) ring, which is a benzene (B151609) ring substituted with a hydroxyl (-OH) group. This phenol is further substituted with a methoxy (B1213986) (-OCH₃) group and a (methylamino)methyl [-CH₂NH(CH₃)] group.

Amine Component: The amine functional group is secondary, as the nitrogen atom is bonded to two carbon atoms (one in the methyl group and one in the methylene (B1212753) bridge) and one hydrogen atom. pressbooks.pubwikipedia.orgncert.nic.in

Therefore, this compound is classified as a substituted phenolic secondary amine.

Table 1: Structural Classification of this compound

Feature Classification
Core Structure Phenol
Amine Type Secondary Amine
Substituents Methoxy, (Methylamino)methyl

Historical Context of Academic Investigations into Related Secondary Amines and Aminophenol Derivatives

The study of secondary amines and aminophenol derivatives has a rich history. Early investigations into aminophenol derivatives in the late 19th century led to the discovery of their analgesic and antipyretic properties. pharmacy180.com Acetanilide, introduced in 1886, and phenacetin, which followed a year later, were early examples, though their use was later curtailed due to toxicity. pharmacy180.com This foundational research paved the way for the development of safer analgesics like paracetamol (acetaminophen), which is a hydroxylated derivative of acetanilide. pharmacy180.com The synthesis and reactions of secondary amines have been a fundamental aspect of organic chemistry for over a century, forming the basis for the creation of a vast array of compounds.

Current Academic Research Trends in Substituted Phenols and Methylamino Linkages

Current research into substituted phenols is highly active and diverse. A significant trend is the development of novel synthetic methods to create highly substituted phenols with precise control over the placement of functional groups, which is crucial for tailoring the properties of the molecule. oregonstate.eduresearchgate.net There is also a strong focus on the applications of substituted phenols as antioxidants, in the development of advanced polymers, and as precursors for complex pharmaceutical agents. researchgate.netchemimpex.comnumberanalytics.com

The methylamino linkage is a key structural motif in many biologically active molecules and functional materials. Recent research has explored the role of the methylamino group in fine-tuning the electronic and steric properties of molecules, which can significantly impact their reactivity and biological interactions. acs.orgacs.org Studies have also focused on developing new catalytic methods for the efficient introduction of methylamino groups into various molecular scaffolds. nih.gov

Compound Information

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Acetanilide
Paracetamol (Acetaminophen)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-(methylaminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-10-6-7-3-4-9(12-2)8(11)5-7/h3-5,10-11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVANLRZNKFUQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364068
Record name 2-methoxy-5-[(methylamino)methyl]phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54542-57-3
Record name 2-methoxy-5-[(methylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Methoxy 5 Methylamino Methyl Phenol

Strategic Development of Synthetic Routes for 2-Methoxy-5-[(methylamino)methyl]phenol

The construction of this compound is often approached through a multi-step synthesis that leverages the reactivity of commercially available starting materials. A common and effective strategy involves the initial formation of an imine (Schiff base) followed by a selective reduction of the carbon-nitrogen double bond. This approach allows for the controlled introduction of the methylamino-methyl group onto the phenolic backbone.

Condensation Reactions in the Formation of Precursor Schiff Bases

The synthesis of the precursor Schiff base for this compound typically involves the condensation reaction between 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and methylamine (B109427). This reaction is a classic example of nucleophilic addition to a carbonyl group, where the primary amine acts as the nucleophile. The reaction is generally carried out in a suitable solvent, such as ethanol or methanol, and can be facilitated by gentle heating. researchgate.net The initial addition of the amine to the aldehyde forms a hemiaminal intermediate, which then dehydrates to yield the corresponding imine, or Schiff base.

The general reaction scheme is as follows:

Scheme 1: Formation of the Schiff base precursor from 3-hydroxy-4-methoxybenzaldehyde and methylamine.

The formation of Schiff bases from substituted benzaldehydes, such as vanillin (B372448) and its isomers, is a well-established synthetic transformation. sigmaaldrich.comorientjchem.org The reaction conditions can be optimized to achieve high yields of the desired imine product.

Evaluation of Catalytic Systems for Amination and Reduction Processes

The efficiency of the synthesis of this compound can be significantly influenced by the choice of catalytic systems for both the initial amination and the subsequent reduction steps. While the direct condensation of an aldehyde and an amine to form a Schiff base often proceeds without a catalyst, acid or base catalysis can sometimes accelerate the reaction.

For the reductive amination process, which combines the imine formation and reduction in a single pot, various catalytic systems have been developed. These systems often employ a metal catalyst and a hydride source. Catalytic transfer hydrogenation is another effective method for reductive amination. frontiersin.org

Below is a table summarizing various catalytic systems used in Mannich-type and reductive amination reactions, which are analogous to the synthesis of the title compound.

Catalyst SystemReaction TypeSubstratesKey Features
L-prolineMannich ReactionKetones, Aldehydes, AminesOrganocatalyst, often provides high stereoselectivity. researchgate.net
1,3-Diamine derivativesMannich ReactionKetones, IminesCooperative catalysis by primary and tertiary amines. acs.org
Dirhodium caprolactamateOxidative Mannich ReactionTertiary amines, NucleophilesMild and selective for the construction of γ-aminoalkyl butenolides.
Silver N-heterocyclic carbene complexesImine ReductionImines, PhenylsilaneHigh chemoselectivity for the C=N bond. rsc.org
Palladium nanoparticles (Pd-PVP)Imine ReductionImines, H₂Highly selective and broadly applicable, including for late-stage functionalization. researchgate.net
Iridium complexesReductive AminationKetones, AminesUsed for direct reductive amination under transfer hydrogenation conditions. organic-chemistry.org

The selection of an appropriate catalytic system depends on factors such as substrate scope, desired selectivity, reaction conditions, and cost-effectiveness. For the synthesis of this compound, a system that is mild and compatible with the phenolic and methoxy (B1213986) functional groups is paramount.

Functional Group Transformations and Reactivity Profiling

The chemical reactivity of this compound is dictated by the interplay of its three key functional groups: the phenolic hydroxyl group, the secondary amine, and the electron-rich aromatic ring.

Nucleophilic Reactivity of the Amine Moiety

The secondary amine in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This nucleophilicity allows the amine to participate in a variety of chemical transformations. For instance, it can undergo nucleophilic addition reactions with electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds.

The reactivity of the amine can be influenced by steric hindrance from the adjacent aromatic ring and by the electronic effects of the substituents on the ring. The electron-donating methoxy and hydroxyl groups can increase the electron density on the nitrogen atom, potentially enhancing its nucleophilicity.

Examples of reactions involving the nucleophilic amine moiety include:

N-Alkylation: Reaction with an alkyl halide (R-X) to form a tertiary amine.

N-Acylation: Reaction with an acyl chloride (R-COCl) or an acid anhydride to form an amide.

Michael Addition: Addition to an α,β-unsaturated carbonyl compound. researchgate.net

The relative nucleophilicity of secondary amines like the one in the title compound is generally greater than that of primary amines due to the electron-donating effect of the additional alkyl group.

Electrophilic Aromatic Substitution Studies on the Phenol (B47542) Ring

The phenol ring in this compound is highly activated towards electrophilic aromatic substitution due to the presence of two strong electron-donating groups: the hydroxyl (-OH) and the methoxy (-OCH₃) groups. Both of these groups are ortho, para-directing. organicchemistrytutor.comchemistrytalk.org

The directing effects of these substituents will determine the position of incoming electrophiles. The hydroxyl group is a powerful activating group, and its directing effect is generally dominant. The methoxy group is also a strong activating and ortho, para-directing group. libretexts.org The (methylamino)methyl group, being an alkylamine substituent, is also considered an activating, ortho, para-directing group.

Considering the positions of the existing substituents on the benzene (B151609) ring of this compound, the potential sites for electrophilic attack are C4 and C6 (ortho to the hydroxyl group) and C3 (ortho to the methoxy group and para to the (methylamino)methyl group).

Figure 1: Potential sites for electrophilic aromatic substitution on this compound.

The combined directing effects of the hydroxyl, methoxy, and (methylamino)methyl groups would strongly favor substitution at the positions ortho and para to the hydroxyl group. However, one of the ortho positions is already occupied by the methoxy group. Therefore, electrophilic substitution is most likely to occur at the position para to the hydroxyl group (C4) and the other ortho position (C6). The steric bulk of the (methylamino)methyl group at C5 might influence the regioselectivity, potentially favoring substitution at the less hindered C3 or C6 positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen and a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst.

The high reactivity of the phenol ring may necessitate milder reaction conditions to avoid polysubstitution or side reactions.

Chemical Reactions Involving the Hydroxyl and Methoxy Functional Groups

The reactivity of this compound is significantly influenced by the presence of the hydroxyl (-OH) and methoxy (-OCH₃) functional groups on the aromatic ring. These groups can undergo a variety of chemical transformations, allowing for the synthesis of diverse derivatives.

The hydroxyl group imparts acidic properties to the molecule and can be deprotonated in the presence of a base. This phenoxide intermediate is a potent nucleophile and can participate in O-alkylation and O-acylation reactions to form ethers and esters, respectively. The hydroxyl group also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions relative to it.

The methoxy group is generally less reactive than the hydroxyl group. However, it can be cleaved under harsh reaction conditions to yield the corresponding catechol derivative. This process, known as demethylation, can be achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The methoxy group also influences the electron density of the aromatic ring, further directing the regioselectivity of electrophilic aromatic substitution reactions.

Functional GroupReaction TypeReagents/ConditionsProduct Type
Hydroxyl (-OH)O-AlkylationAlkyl halide, BaseEther
Hydroxyl (-OH)O-AcylationAcyl halide/anhydride, BaseEster
Methoxy (-OCH₃)DemethylationStrong acid (e.g., HBr) or Lewis acid (e.g., BBr₃)Catechol

Condensation Reactions Involving the Compound

Condensation reactions are a class of reactions in which two molecules combine to form a larger molecule with the concurrent loss of a small molecule, such as water. The synthesis of this compound itself relies on a condensation reaction as a key step.

The most common synthetic route to this compound involves the reductive amination of 3-hydroxy-4-methoxybenzaldehyde. In the initial step, the aldehyde undergoes a condensation reaction with methylamine to form a Schiff base (an imine). This intermediate is then reduced in situ to yield the final secondary amine product. This two-step, one-pot procedure is an efficient method for the preparation of this compound and its analogues. A similar synthesis has been reported for the preparation of 2-methoxy-5-((phenylamino)methyl)phenol, where aniline is used instead of methylamine. mdpi.comresearchgate.net

The secondary amine functionality of this compound can also participate in condensation reactions. For instance, it can react with aldehydes or ketones to form new, more complex imines or enamines, further expanding its synthetic utility.

Derivatization Strategies for Advanced Chemical Synthesis

The strategic modification, or derivatization, of this compound allows for the construction of more complex molecules with tailored properties. These strategies leverage the reactivity of its functional groups to introduce new structural motifs and functionalities.

Formation of Amine Adducts and Salts for Structural and Synthetic Utility

The secondary amine in this compound is basic and readily reacts with acids to form ammonium (B1175870) salts. The formation of these salts can be advantageous for several reasons. Salts often exhibit increased solubility in polar solvents and are typically crystalline solids, which can facilitate their purification through recrystallization. The formation of a salt can also serve as a method for protecting the amine functionality during subsequent synthetic steps.

Furthermore, the amine can form adducts with various Lewis acids or metal centers. These adducts can alter the reactivity of the molecule and are of interest in coordination chemistry and catalysis. The specific properties of the resulting adducts and salts are dependent on the nature of the acid or metal used.

Linker Chemistry for Complex Molecular Architectures

In the field of medicinal chemistry and materials science, linker molecules are used to connect two or more different molecular entities. The bifunctional nature of this compound, with its reactive hydroxyl and amino groups, makes it a potential candidate for use as a scaffold in linker chemistry.

The hydroxyl group can be derivatized to attach to one molecule, while the amino group can be modified to connect to another. For example, the hydroxyl group could be converted into an ether or ester linkage, and the secondary amine could be acylated to form an amide bond, thereby creating a bridge between two distinct molecular fragments. The specific length, rigidity, and polarity of the resulting linker can be tuned by the choice of derivatization reagents.

Applications as Synthetic Precursors for Structurally Diverse Organic Compounds

Secondary amines are established as important building blocks in the synthesis of a wide array of organic compounds. mdpi.com Consequently, this compound serves as a valuable precursor for the synthesis of structurally diverse molecules, including pharmaceuticals and other biologically active compounds. The related compound, 2-Methoxy-5-methylphenol, is noted as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com

The secondary amine functionality can be a nucleophile in various carbon-nitrogen bond-forming reactions. For example, it can undergo N-alkylation or N-arylation to produce tertiary amines. It can also be used in the synthesis of nitrogen-containing heterocyclic compounds. The presence of the phenolic hydroxyl and methoxy groups provides additional handles for chemical modification, allowing for the generation of a large library of derivatives from this single precursor. The general class of secondary amines is known to be a starting material for compounds such as azo dyes and dithiocarbamates. mdpi.comresearchgate.net

PrecursorTarget Compound ClassPotential Synthetic Transformation
This compoundTertiary AminesN-Alkylation, N-Arylation
This compoundHeterocyclic CompoundsCyclization reactions
This compoundAzo DyesDiazotization and coupling
This compoundDithiocarbamatesReaction with carbon disulfide

Advanced Structural Characterization and Spectroscopic Elucidation

X-ray Crystallography for Crystalline Forms of 2-Methoxy-5-[(methylamino)methyl]phenol and its Analogs

X-ray crystallography stands as the authoritative method for determining the three-dimensional atomic arrangement of a crystalline solid. While crystallographic data for this compound itself is not extensively reported in publicly accessible databases, detailed analysis of the closely related analog, 2-Methoxy-5-((phenylamino)methyl)phenol, provides significant insight into the expected structural characteristics.

Determination of Molecular Geometry and Conformation

The molecular structure of the analog, 2-Methoxy-5-((phenylamino)methyl)phenol, reveals crucial details about its geometry. The compound crystallizes in the monoclinic crystal system, specifically in the P2₁/c space group. mdpi.comresearchgate.net The asymmetric unit contains a single monomeric entity. mdpi.comresearchgate.net

A key conformational feature is the spatial relationship between the phenyl and phenol (B47542) rings. These two aromatic rings are not coplanar; instead, they are oriented at a significant dihedral angle to each other, reported to be 86.61°. mdpi.comresearchgate.net This twisted conformation minimizes steric hindrance between the two rings. Bond lengths and angles within the molecule are generally within the expected ranges for similar organic compounds. researchgate.net

Table 1: Crystallographic and Geometric Data for the Analog 2-Methoxy-5-((phenylamino)methyl)phenol

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c

| Dihedral Angle (Phenyl vs. Phenol Ring) | 86.61° |

Data sourced from studies on the analog compound 2-Methoxy-5-((phenylamino)methyl)phenol. mdpi.comresearchgate.net

Analysis of Crystal Packing and Supramolecular Assembly

The arrangement of molecules within the crystal lattice, known as crystal packing, is dictated by a network of intermolecular forces. In the crystalline form of 2-Methoxy-5-((phenylamino)methyl)phenol, the individual molecules assemble into a stable, three-dimensional supramolecular structure. mdpi.comresearchgate.net The unit cell packing is held together by a combination of strong hydrogen bonds and weaker secondary interactions, which collectively stabilize the crystal structure. mdpi.com

Investigation of Intermolecular Interactions, Including Hydrogen Bonding and C—H···π Interactions

Intermolecular interactions are fundamental to the supramolecular assembly observed in the solid state. In the crystal structure of the analog 2-Methoxy-5-((phenylamino)methyl)phenol, hydrogen bonding plays a primary role. The hydroxyl group of the phenol moiety is a key participant, engaging in intermolecular O—H···O hydrogen bonds. mdpi.comresearchgate.net Specifically, a notable interaction is observed with a bond distance of O₂···O₁¹ = 2.8885(15) Å. mdpi.com

Table 2: Key Intermolecular Interactions in the Crystal Structure of the Analog 2-Methoxy-5-((phenylamino)methyl)phenol

Interaction Type Description Distance (Å)
O—H···O Hydrogen Bond Between hydroxyl group and oxygen atom 2.8885(15)

| Other Secondary Interactions | C—H···O, N—H···C, H···C contacts | - |

Data sourced from studies on the analog compound 2-Methoxy-5-((phenylamino)methyl)phenol. mdpi.comresearchgate.net

Advanced Analysis of Twinning and Disorder Phenomena in Crystal Structures

In some instances, single-crystal X-ray diffraction analysis can be complicated by crystal pathologies such as twinning or disorder. nih.govresearchgate.net Twinning occurs when two or more distinct crystalline domains are intergrown in a specific, symmetrical orientation. tulane.edu This can add apparent symmetry to the diffraction pattern, potentially leading to an incorrect structural solution if not properly identified and handled. tulane.eduarizona.edu Twinning is defined by symmetry operations, such as reflection across a twin plane or rotation about a twin axis, that relate the different domains. tulane.edu

Disorder refers to a situation where a molecule or a portion of it occupies multiple positions within the crystal lattice. nih.gov This can be static, where different orientations are frozen in place, or dynamic, involving thermal motion. Order-disorder transformations can be temperature-dependent, with higher temperature forms often exhibiting greater disorder. tulane.edu Both twinning and disorder can alter the diffraction pattern and complicate the process of structure determination. nih.govresearchgate.net While not specifically reported for this compound or its analogs in the searched literature, these phenomena are general considerations in advanced crystallographic analysis.

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful non-destructive technique used to identify the functional groups present in a molecule. ucdavis.eduarxiv.org Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its specific vibrational modes (e.g., stretching, bending). The resulting spectrum serves as a molecular "fingerprint." docbrown.info

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups.

O—H Stretch (Phenol): A prominent, strong, and typically broad absorption band is expected in the region of 3550–3200 cm⁻¹. docbrown.infolibretexts.org The broadening is a result of intermolecular hydrogen bonding involving the hydroxyl group. docbrown.info

N—H Stretch (Secondary Amine): A moderate absorption is anticipated in the 3500–3300 cm⁻¹ region. Secondary amines typically show a single, relatively sharp peak in this area.

C—H Stretch (Aromatic and Aliphatic): Aromatic C—H stretching vibrations usually appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C—H stretches from the methyl and methylene (B1212753) groups will absorb strongly in the 2975–2850 cm⁻¹ range.

C=C Stretch (Aromatic Ring): Several medium to strong bands are expected in the 1625–1430 cm⁻¹ region, which are characteristic of the carbon-carbon stretching vibrations within the benzene (B151609) ring. docbrown.infomdpi.com

C—O Stretch (Phenol and Methoxy (B1213986) Ether): Strong C—O stretching bands are characteristic of phenols and aryl ethers. These typically appear in the 1260–1000 cm⁻¹ range. For phenols, absorptions are often seen between 1230-1140 cm⁻¹, while the asymmetric C-O-C stretch of the methoxy group is also prominent in this region. docbrown.infolibretexts.org

The combination of these specific absorption bands provides definitive confirmation of the presence of the hydroxyl, methoxy, methylamino, and substituted phenyl groups within the molecular structure. nih.govscirp.org

Table 3: Expected FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Phenol O—H Stretch 3550–3200 Strong, Broad
Secondary Amine N—H Stretch 3500–3300 Moderate
Aromatic Ring C—H Stretch >3000 Weak to Medium
Aliphatic Groups C—H Stretch 2975–2850 Strong
Aromatic Ring C=C Stretch 1625–1430 Medium to Strong

| Phenol/Aryl Ether | C—O Stretch | 1260–1000 | Strong |

Electronic Spectroscopy for Understanding Chromophoric Properties

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for investigating the electronic transitions within a molecule, providing insights into its chromophoric system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

A thorough review of scientific literature and chemical databases did not yield publicly available, experimentally determined UV-Vis absorption data for this compound.

Theoretically, the UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of its substituted benzene ring. The phenol and methoxy substituents are known to be auxochromes, which can cause a bathochromic (red) shift of the benzene π → π* transitions. Phenol itself typically shows absorption maxima around 275 nm. docbrown.info The presence of the methoxy and aminomethyl groups would likely further influence the position and intensity of these absorption bands. The electronic transitions are sensitive to the solvent environment, and thus, spectral shifts would be anticipated in solvents of varying polarity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) NMR Spectroscopic Analysis

No experimentally determined ¹H NMR spectrum for this compound has been found in a review of available scientific literature.

Based on the molecular structure, a predicted ¹H NMR spectrum would display distinct signals corresponding to each unique proton environment. The aromatic region would likely show complex splitting patterns for the three protons on the benzene ring. The methoxy group would present as a sharp singlet, typically in the range of 3.7-3.9 ppm. The benzylic methylene protons (Ar-CH₂-N) would appear as a singlet or a doublet, depending on coupling with the amine proton, generally in the 3.5-4.5 ppm region. researchgate.netchemicalbook.com The N-methyl group protons would also produce a singlet, while the phenolic hydroxyl proton and the amine proton would appear as broad singlets with chemical shifts that are highly dependent on solvent, concentration, and temperature. hw.ac.uk

Carbon-¹³C NMR Spectroscopic Analysis

Experimentally obtained ¹³C NMR data for this compound are not available in the public scientific domain.

A theoretical ¹³C NMR spectrum would be expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule, assuming free rotation around the single bonds. The carbons of the benzene ring would resonate in the aromatic region (approximately 110-160 ppm), with the carbon atoms directly attached to the oxygen of the hydroxyl and methoxy groups appearing at the downfield end of this range. The methoxy carbon would have a characteristic chemical shift around 55-60 ppm. The benzylic methylene carbon signal is anticipated in the 40-55 ppm range, and the N-methyl carbon would appear further upfield. oregonstate.eduoregonstate.edu

Application of Advanced Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

In the absence of primary NMR data, no studies employing advanced two-dimensional (2D) NMR techniques for this compound have been reported.

Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, for instance, to confirm the connectivity between the aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning the proton and carbon signals by revealing one-bond and multiple-bond correlations, respectively. For example, HMBC would show correlations between the benzylic protons and the aromatic ring carbons, confirming the position of the methylamino)methyl substituent. NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to investigate through-space proximities of protons, which can be useful in confirming conformational preferences.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

No published mass spectrum or detailed fragmentation analysis for this compound was identified in the searched literature.

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₉H₁₃NO₂), the nominal molecular weight is 167. The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 167. A prominent fragmentation pathway for benzylamines is the α-cleavage (benzylic cleavage), which would involve the cleavage of the C-C bond between the aromatic ring and the aminomethyl group, or the C-N bond. miamioh.edu A characteristic fragmentation for benzylamines is the loss of the amine moiety. nih.govresearchgate.net Another likely fragmentation would be the formation of a stable benzylic cation. For this molecule, a significant fragment ion might be observed at m/z 136, resulting from the loss of the methylamino group (•CH₂NHCH₃). Further fragmentation of the aromatic ring could also occur.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is employed to determine the optimized geometry, electronic properties, and energetic stability of 2-Methoxy-5-[(methylamino)methyl]phenol.

Geometry optimization is a critical first step in computational analysis, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, conformational analysis is performed to identify various low-energy conformers. These conformers arise from the rotation around single bonds, primarily the C-C and C-N bonds of the side chain and the C-O bond of the methoxy (B1213986) group.

Studies would typically involve systematic scans of the torsional angles to map out the potential energy surface and locate all stable conformers. The relative energies of these conformers are then calculated to determine their population distribution at a given temperature. The most stable conformer is the one with the lowest electronic energy.

Table 1: Theoretical Optimized Geometrical Parameters of the Most Stable Conformer of this compound (Example Data) This table is illustrative as specific research data for this exact compound is not available.

ParameterBond/AngleOptimized Value (B3LYP/6-311++G(d,p))
Bond Length (Å)O-H (Phenolic)0.97
C-O (Phenolic)1.36
C-C (Aromatic)1.39 - 1.41
C-O (Methoxy)1.37
O-CH3 (Methoxy)1.43
C-N1.47
N-H1.01
Bond Angle (°)C-O-H109.5
C-C-O (Phenolic)119.8
C-O-C (Methoxy)118.2
C-C-N112.5
Dihedral Angle (°)C-C-C-C (Ring)~0.0
C-C-N-H178.5

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining molecular reactivity, kinetic stability, and optical properties.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen and nitrogen atoms, reflecting the regions most susceptible to electrophilic attack. The LUMO is likely distributed over the aromatic ring, indicating the probable sites for nucleophilic attack. A smaller HOMO-LUMO gap suggests higher chemical reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties (Example Data) This table is illustrative as specific research data for this exact compound is not available.

ParameterValue (eV)
HOMO Energy-5.85
LUMO Energy-0.25
HOMO-LUMO Gap (ΔE)5.60
Ionization Potential (I)5.85
Electron Affinity (A)0.25
Global Hardness (η)2.80
Global Softness (S)0.18
Electronegativity (χ)3.05
Chemical Potential (μ)-3.05
Electrophilicity Index (ω)1.66

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, theoretical predictions of Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra are of significant interest.

IR Spectroscopy: Theoretical vibrational frequencies are calculated to predict the IR spectrum. These calculations help in the assignment of experimentally observed vibrational bands to specific functional groups and vibrational modes within the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This provides insights into the electronic structure and chromophores present in the molecule.

NMR Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamics

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations can reveal the conformational flexibility of the side chain, the dynamics of intramolecular hydrogen bonding, and the interactions with solvent molecules in a solution. These simulations provide a more realistic understanding of the molecule's behavior under physiological or experimental conditions.

Potential Energy Surface (PES) Scans for Elucidating Reaction Pathways and Tautomerism

Potential Energy Surface (PES) scans are computational techniques used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. By systematically changing these parameters and calculating the energy at each step, a profile of the potential energy landscape can be generated.

The presence of both a proton-donating hydroxyl group and proton-accepting nitrogen and oxygen atoms in this compound makes it a candidate for intramolecular proton transfer. A PES scan can be employed to investigate the energy barrier associated with the transfer of the phenolic proton to the nitrogen of the aminomethyl group or the oxygen of the methoxy group. This helps in understanding the likelihood and mechanism of such tautomerization processes, which can significantly influence the chemical and biological properties of the molecule. The scan would typically involve varying the O-H bond distance and the H---N or H---O distance to map out the reaction coordinate for the proton transfer.

In-Depth Computational Analysis of this compound Awaits Scientific Exploration

A comprehensive review of scientific literature reveals a notable absence of detailed computational and quantum mechanical investigations for the chemical compound this compound. Despite the availability of advanced computational chemistry techniques that could provide profound insights into its molecular properties, specific studies focusing on its tautomeric forms, electronic interactions, nonlinear optical potential, and solid-state behavior have not been publicly documented.

The specified areas of inquiry, crucial for understanding the fundamental nature and potential applications of a molecule, remain unexplored for this particular compound. These areas include:

Characterization and Energetics of Tautomeric Forms: Tautomers are structural isomers that readily interconvert. Computational studies are essential to predict the possible tautomeric forms of a molecule, such as the potential keto-enol or phenol-imine tautomerism that could be relevant for a substituted phenol like this one. Such studies would determine the relative stability and energy barriers between these forms, which dictates their population and reactivity. However, no such energetic or characterization data has been published.

Natural Bond Orbital (NBO) Analysis: This analysis is a powerful tool for understanding charge distribution and transfer within a molecule. By examining the interactions between filled and unfilled orbitals, NBO analysis can quantify intramolecular and intermolecular charge transfer, hydrogen bonding, and other donor-acceptor interactions. This information is vital for explaining the molecule's electronic behavior, but specific NBO studies on this compound are not available.

Prediction of Nonlinear Optical (NLO) Properties: The response of a material to an intense electromagnetic field, such as that from a laser, is governed by its nonlinear optical properties. Computational methods can predict these properties by calculating molecular polarizabilities and hyperpolarizabilities. A high hyperpolarizability value suggests that a compound may be a good candidate for NLO materials used in technologies like optical switching and frequency conversion. There are currently no published calculated hyperpolarizability values for this compound.

Hirshfeld Surface Analysis: In the solid state, the packing of molecules is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions (e.g., hydrogen bonds, van der Waals forces). It provides a "fingerprint" of how molecules interact with their neighbors in a crystal lattice. While the crystal structure of a closely related compound, 2-Methoxy-5-((phenylamino)methyl)phenol, has been reported, a detailed Hirshfeld surface analysis quantifying the various intermolecular contacts for this compound is absent from the literature.

While computational studies have been performed on a wide array of other phenolic and amine-containing compounds, the specific and detailed analyses requested for this compound are not present in the current body of scientific research. Therefore, a complete and accurate article on these specific computational aspects cannot be generated at this time. The field awaits dedicated research to elucidate these fundamental molecular properties.

Mechanistic and Kinetic Studies of 2 Methoxy 5 Methylamino Methyl Phenol Reactions

Elucidation of Mechanistic Pathways for the Formation of 2-Methoxy-5-[(methylamino)methyl]phenol via Schiff Base Intermediates

The formation of this compound is commonly achieved through a reductive amination process. This synthetic route involves two main steps: the formation of a Schiff base (imine) intermediate followed by its reduction. mdma.chacs.orgresearchgate.net The reaction typically starts with a phenolic aldehyde, such as 3-hydroxy-4-methoxybenzaldehyde, and a primary amine, in this case, methylamine (B109427). mdpi.com

The first step is the condensation of the aldehyde with methylamine. atlantis-press.com The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of an unstable carbinolamine intermediate. mdma.ch Subsequently, the carbinolamine undergoes dehydration, eliminating a water molecule to form a stable carbon-nitrogen double bond (C=N), which is characteristic of a Schiff base or imine. mdma.chatlantis-press.com

The general mechanism can be outlined as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of methylamine attacks the carbonyl carbon of the aldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming the carbinolamine.

Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The lone pair on the nitrogen atom then forms a double bond with the carbon, expelling the water molecule and forming an iminium ion.

Deprotonation: A base removes a proton from the nitrogen, yielding the neutral Schiff base intermediate.

The second crucial step is the reduction of the C=N double bond of the Schiff base to a single bond, yielding the final secondary amine product, this compound. mdpi.comresearchgate.net This reduction can be accomplished using various reducing agents. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). mdpi.comresearchgate.net Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also frequently used because they are selective for the imine over the starting aldehyde, allowing for a one-pot reaction. acs.orgmasterorganicchemistry.com Catalytic hydrogenation with molecular hydrogen (H₂) over a metal catalyst (e.g., Pd/C) is another viable method. mdma.ch

This two-step sequence is a cornerstone of amine synthesis due to its efficiency and control, preventing the over-alkylation that can be problematic in direct alkylation methods. masterorganicchemistry.com

Kinetic Investigations of Reduction Reactions Involving Precursors to this compound

Studies on analogous systems involving the reaction of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) with amino acids have shown that the reduction of the aldehyde follows first-order kinetics. nih.gov The reaction rates were observed to increase with rising temperature, indicating a positive correlation between temperature and the rate constant. nih.gov The activation energy (Ea) for the reaction between vanillin and various amino acids was found to range from 5.6 to 14.5 kcal/mol. nih.gov

The rate-determining step in a direct reductive amination, where imine formation and reduction occur concurrently, is often the hydride transfer from the reducing agent to the protonated imine. rsc.org The choice of reducing agent is critical; for instance, sodium triacetoxyborohydride is known to selectively reduce the imine in the presence of the aldehyde starting material. acs.org

Electrochemical studies on Schiff base derivatives of vanillin have provided insights into the reduction mechanism. These studies indicate that the reduction of the azomethine group (C=N) is a two-electron process that converts the imine to an amine. thepharmajournal.com The diffusion-controlled nature of the limiting current in these experiments confirms that the rate is dependent on the concentration of the Schiff base. thepharmajournal.com

Below is a table summarizing kinetic parameters for the reaction of vanillin with various amines, which serves as a model for the formation of this compound.

Amine/PeptideTemperature (°C)Rate Constant (k) x 10³ (min⁻¹)Activation Energy (Ea) (kcal/mol)
Pentalysine55-5.6
Pentalysine65-
Pentalysine75-
Lysine55-7.4
Lysine65-
Lysine75-
Phenylalanine55-14.5
Phenylalanine65-
Phenylalanine75-

Note: Specific rate constants for each temperature were not provided in the source material, but the trend of increasing rate with temperature was established. Data modeled from a study on vanillin and amino acids. nih.gov

Analysis of Acid-Base Equilibrium and Protonation States of the Amine Moiety

The amine moiety can be protonated to form a secondary ammonium (B1175870) ion (-NH₂⁺-), while the phenolic hydroxyl group can be deprotonated to form a phenoxide ion (-O⁻). These two equilibria are characterized by their respective pKa values.

Amine Protonation: R-NH-CH₃ + H₂O ⇌ R-NH₂⁺-CH₃ + OH⁻ (governed by pKb, or more commonly, the pKa of the conjugate acid)

Phenol (B47542) Deprotonation: R-OH + H₂O ⇌ R-O⁻ + H₃O⁺ (governed by pKa)

Based on this, the following protonation states of this compound can be predicted at different pH ranges:

Strongly Acidic pH (pH < pKa_amine): The amine group will be fully protonated (cationic form), and the phenol group will be neutral. The molecule will carry a net positive charge.

Neutral pH: The amine group will exist in equilibrium between its protonated and neutral forms, while the phenol group will remain protonated.

Strongly Basic pH (pH > pKa_phenol): Both the amine and phenol groups will be deprotonated (anionic form). The molecule will carry a net negative charge.

Intermediate pH (pKa_amine < pH < pKa_phenol): A zwitterionic form may exist where the amine is neutral and the phenol is deprotonated, although the neutral form of the molecule is likely to be predominant in this range.

The precise distribution of these species at any given pH can be calculated using the Henderson-Hasselbalch equation.

Functional GroupEquilibriumApproximate pKa (based on Vanillylamine)
Amine (Ammonium)-NH₂⁺-CH₃ ⇌ -NH-CH₃ + H⁺~9.8
Phenol-OH ⇌ -O⁻ + H⁺~10.2

Study of Intramolecular Rearrangements and Their Energetics

Phenolic amines and related structures can potentially undergo intramolecular rearrangements, particularly under specific reaction conditions. One of the most relevant potential rearrangements for a molecule like this compound is the Smiles rearrangement. wikipedia.orgchemistry-reaction.comresearchgate.net

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SₙAr) reaction. wikipedia.org In a classical Smiles rearrangement, an aromatic ring migrates from one heteroatom to another. manchester.ac.uk The reaction is typically facilitated by a base, which deprotonates a nucleophilic group (like an amine or hydroxyl group), initiating an ipso-attack on the aromatic ring and displacing another group. chemistry-reaction.com For this to occur, the aromatic ring must be activated by electron-withdrawing groups, usually in the ortho or para position to the leaving group. wikipedia.orgchemistry-reaction.com

In the context of this compound, a hypothetical Smiles-type rearrangement is less likely under standard conditions due to the lack of strong electron-withdrawing groups on the phenyl ring and a suitable leaving group. However, variants of this reaction, such as the Truce-Smiles rearrangement, can occur on non-activated aromatic rings but require a very strong base, like an organolithium reagent. wikipedia.org

Another potential transformation could involve ortho-C-H functionalization through an intramolecular rearrangement mechanism, as seen in related N-phenoxyarylamide systems, though this typically requires different functional group arrangements. nih.gov Studies on N-benzyl-O-allylhydroxylamines have also shown novel mdma.chrsc.org-sigmatropic rearrangements, highlighting that complex intramolecular shifts are possible in similar structural frameworks. rsc.orgpsu.edu

The energetics of such rearrangements are highly dependent on the stability of the transition state, which is often a spirocyclic intermediate (a Meisenheimer complex in the case of the Smiles rearrangement). chemistry-reaction.com The driving force is the formation of a more stable product, often involving the migration to a more nucleophilic atom or the formation of a more stable anion. manchester.ac.ukpsu.edu Detailed computational studies, such as Density Functional Theory (DFT), would be required to calculate the activation energies and reaction profiles for any potential intramolecular rearrangements of this compound.

Thermal stability studies on related aminomethyl derivatives of 2-methoxyphenol have been conducted to evaluate their efficacy as antioxidants at high temperatures (e.g., 180°C), indicating that the core structure possesses a degree of thermal stability, though specific rearrangement products were not the focus of these investigations. foodandnutritionjournal.org

Advanced Analytical Methodologies in Chemical Research of Phenolic Amines

Chromatographic Separation Techniques for Purification and Quantitative Analysis

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of 2-Methoxy-5-[(methylamino)methyl]phenol and related impurities. The choice of method depends on the volatility of the compound and the required analytical sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile phenolic amines like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly employed. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. UV detection is often utilized, with the wavelength set to a maximum absorbance of the phenolic chromophore. epa.gov For enhanced sensitivity and selectivity, especially in complex matrices, pre-column derivatization with reagents that introduce a chromophore or fluorophore can be employed. thermofisher.com

A typical HPLC method for the purity assessment of a methoxy-substituted phenolic amine might involve the following parameters:

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile and water containing an acid modifier (e.g., 0.1% Formic Acid or Phosphoric Acid) sielc.comsielc.com
Flow Rate 1.0 mL/min sielc.com
Detection UV at 274 nm or 300 nm epa.govsielc.com
Injection Volume 10-20 µL
Temperature Ambient or controlled (e.g., 30 °C)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Phenolic amines like this compound are generally non-volatile due to the polar hydroxyl and amine groups. Therefore, derivatization is a necessary step to increase their volatility and thermal stability. nih.govvt.edu Common derivatization techniques include silylation, which replaces active hydrogens on the hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group, or acylation. nih.govresearchgate.net The resulting derivatives are more volatile and can be readily analyzed by GC-MS. This method is particularly useful for identifying and quantifying volatile impurities in the starting materials or by-products formed during the synthesis. thermofisher.com

A potential GC-MS method for the analysis of derivatized this compound could be as follows:

ParameterCondition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) nih.gov
Column Capillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min) thermofisher.com
Inlet Temperature 250 °C thermofisher.com
Oven Temperature Program Initial temperature of 50 °C, ramped to 320 °C at 20 °C/min thermofisher.com
Mass Spectrometer Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-550

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers significant advantages over traditional HPLC-MS, including higher resolution, increased sensitivity, and faster analysis times. mdpi.com This is achieved by using columns with smaller particle sizes (<2 µm), which requires instrumentation capable of handling higher backpressures. For the analysis of phenolic amines, UPLC coupled with tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity. waters.comnih.govlabmedica.com This is particularly beneficial for the analysis of complex samples where high resolution is needed to separate the analyte from matrix components. waters.comoup.com

The parameters for a high-resolution UPLC-MS/MS analysis of this compound could be:

ParameterCondition
Column UPLC HSS PFP (Pentafluorophenyl) or BEH C18 (1.7-1.8 µm, 2.1 x 100 mm) waters.comoup.comoup.com
Mobile Phase Gradient elution with water and acetonitrile, both containing 0.1% formic acid waters.comoup.comoup.com
Flow Rate 0.4-0.5 mL/min waters.comoup.com
Mass Spectrometer Triple quadrupole or Q-TOF with electrospray ionization (ESI) in positive mode labmedica.comnih.gov
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM) for quantification oup.com

Spectroscopic Monitoring Techniques for Real-time Reaction Analysis

Real-time monitoring of chemical reactions provides valuable insights into reaction kinetics, mechanisms, and the formation of intermediates and by-products. In-situ spectroscopic techniques are particularly well-suited for this purpose as they are non-destructive and provide continuous data. For the synthesis of phenolic amines, Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.

In-situ FTIR spectroscopy can be used to monitor the progress of a reaction by tracking the disappearance of reactant peaks and the appearance of product peaks in the infrared spectrum. mt.comresearchgate.net For instance, in a reaction involving the formation of this compound, one could monitor the stretching frequencies of the functional groups of the reactants and products. azom.comrsc.orgrsc.org

Online NMR spectroscopy offers another powerful method for real-time reaction monitoring. nih.gov It provides detailed structural information and can be used to quantify the concentrations of reactants, intermediates, and products throughout the course of the reaction. This technique has been successfully applied to monitor complex reactions like Grignard reactions, which can be employed in the synthesis of phenolic compounds. nih.govresearchgate.nethzdr.de

Mechanochemical Synthesis Approaches for Environmentally Benign Production

Mechanochemistry, which involves chemical reactions induced by mechanical energy, is emerging as a green and sustainable alternative to traditional solvent-based synthesis. rsc.orgmagtech.com.cn Ball milling is a common mechanochemical technique where reactants are placed in a container with grinding media (balls) and subjected to high-energy milling. rsc.orgresearchgate.net This solvent-free or low-solvent approach can lead to shorter reaction times, higher yields, and reduced waste generation. researchgate.netrsc.org

The synthesis of phenolic amines, such as vanillylamine (B75263) derivatives from vanillin (B372448), has been successfully demonstrated using mechanochemical methods. dovepress.comsciencemadness.orggoogle.com This suggests that a similar approach could be developed for the environmentally benign production of this compound. The reaction could potentially be carried out by milling the appropriate precursors, such as a methoxy-substituted phenol (B47542) and a source of the methylaminomethyl group, possibly with a catalytic amount of a suitable reagent. This approach aligns with the principles of green chemistry by minimizing solvent use and energy consumption. rsc.orgmagtech.com.cnrsc.org

Conclusion and Future Research Perspectives for 2 Methoxy 5 Methylamino Methyl Phenol

Synthesis of Key Academic Contributions to 2-Methoxy-5-[(methylamino)methyl]phenol Research

Academic research specifically focused on this compound is sparse. The primary available literature describes its synthesis via the reduction of a Schiff base, a common method for preparing secondary amines. mdpi.com This synthesis involves the condensation of a primary amine with an appropriate aldehyde, followed by reduction. mdpi.com Beyond this synthetic route, there is a significant lack of in-depth studies into its reaction kinetics, thermodynamic properties, or biological activities. The existing knowledge base is largely inferred from the study of related substituted phenols and secondary amines.

Unexplored Synthetic Avenues and Methodological Advancements for Derivatization

The exploration of novel synthetic routes and derivatization of this compound presents a fertile ground for research. While the Schiff base reduction is a known method, other synthetic strategies could offer improved yields, stereoselectivity, or greener reaction conditions.

Potential Unexplored Synthetic Routes:

Reductive Amination: A systematic study on the direct reductive amination of 3-hydroxy-4-methoxybenzaldehyde with methylamine (B109427) over various catalysts could be explored. mdpi.com The efficiency of different catalytic systems, such as those based on palladium or rhodium, could be investigated to optimize the synthesis. mdpi.com

Smiles Rearrangement: The conversion of related phenolic compounds to secondary aromatic amines via a Smiles rearrangement is another potential, albeit more complex, synthetic avenue that could be investigated. rsc.org

Derivatization Strategies:

The functional groups of this compound offer multiple sites for derivatization, allowing for the synthesis of a library of new compounds with potentially diverse properties.

Acylation and Silylation: The secondary amine and phenolic hydroxyl groups are amenable to acylation and silylation, which can be used to modify the compound's solubility, volatility, and reactivity. jfda-online.com

N-Alkylation and N-Arylation: Further substitution on the nitrogen atom could lead to a range of tertiary amines with varied steric and electronic properties.

Electrophilic Aromatic Substitution: The phenolic ring is activated towards electrophilic substitution, allowing for the introduction of various substituents at the ortho and para positions relative to the hydroxyl group. quizlet.comlibretexts.org

Potential for Further Elucidation of Structural Dynamics and Complex Reactivity

The interplay between the electron-donating methoxy (B1213986) and methylamino-methyl groups and the phenolic hydroxyl group likely dictates the unique electronic and structural characteristics of this compound.

Structural Dynamics:

Intramolecular Hydrogen Bonding: A key structural feature to investigate is the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen atom of the secondary amine. This could significantly influence the compound's conformation and reactivity.

Conformational Analysis: Studies on the rotational barriers around the C-N and C-O bonds would provide insights into the molecule's flexibility and preferred spatial arrangements.

Complex Reactivity:

Oxidation Reactions: Phenols are susceptible to oxidation, potentially leading to the formation of quinone-type structures. libretexts.org The presence of the secondary amine and methoxy groups would influence the redox potential and the nature of the oxidation products.

Coordination Chemistry: The nitrogen and oxygen atoms can act as ligands, allowing for the formation of metal complexes. The study of these complexes could reveal interesting catalytic or material properties.

Future Directions in Computational Studies and Predictive Molecular Modeling

Computational chemistry offers powerful tools to predict and understand the properties of this compound in the absence of extensive experimental data. nih.govacs.orgacs.org

Areas for Computational Investigation:

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate molecular geometries, electronic structures, and spectroscopic properties. scilit.com These calculations can also predict reaction mechanisms and transition states for various reactions.

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives are synthesized and their properties measured, QSAR models can be developed to correlate molecular descriptors with observed activities. acs.orgacs.org This can aid in the rational design of new compounds with desired properties.

Molecular Dynamics Simulations: These simulations can provide insights into the conformational dynamics of the molecule and its interactions with solvents or other molecules.

Integration of this compound into Novel Chemical Frameworks for Material Science and Organic Synthesis

The bifunctional nature of this compound makes it a promising building block for the synthesis of more complex molecules and materials.

Potential Applications:

Polymer Synthesis: The phenolic and secondary amine functionalities can be utilized in polymerization reactions to create novel polymers, such as polyamines or phenolic resins. researchgate.net These materials could have applications as coatings, adhesives, or advanced composites.

Organic Synthesis Intermediate: The compound can serve as a versatile intermediate for the synthesis of more complex organic molecules. The ability to selectively modify the different functional groups allows for a high degree of synthetic control.

Antioxidant Development: Phenolic compounds are known for their antioxidant properties. mdpi.com The specific substitution pattern of this compound may confer unique antioxidant activity that could be explored and optimized through derivatization.

Challenges and Opportunities in the Academic Research of Substituted Phenolic Secondary Amines

The broader class of substituted phenolic secondary amines, to which this compound belongs, presents both challenges and opportunities for academic research.

Challenges:

Synthetic Selectivity: The presence of multiple reactive sites can lead to challenges in achieving selective reactions at a desired position.

Purification: The polarity of these compounds can sometimes make purification by standard chromatographic methods difficult.

Limited Commercial Availability: The lack of widespread commercial availability of many starting materials can hinder research in this area.

Opportunities:

Discovery of Novel Bioactivities: This class of compounds remains relatively underexplored for its biological potential. Systematic screening could uncover new therapeutic agents.

Development of New Catalysts: The potential for these compounds to act as ligands for metal catalysts is an exciting area for future research.

Contribution to Fundamental Chemical Knowledge: In-depth studies of the structure-property relationships within this class of molecules will contribute to a more fundamental understanding of organic chemistry.

Compound Information Table

Compound Name
This compound
3-hydroxy-4-methoxybenzaldehyde
Aniline
p-anisidine
4-(dimethylamino)benzaldehyde
2-methoxy-5-methylphenol
2-methoxy-5-methylaniline
4-chloro-2-amino-phenol

Potential Research Directions for this compound

Research AreaSpecific Focus
Synthesis Development of novel catalytic systems for reductive amination; Exploration of multicomponent reactions.
Derivatization Synthesis of a diverse library of N-substituted and ring-substituted derivatives.
Structural Analysis X-ray crystallography and NMR spectroscopy to determine solid-state and solution-phase structures.
Reactivity Studies Investigation of oxidation chemistry and the formation of metal complexes.
Computational Modeling DFT calculations of electronic properties and reaction mechanisms; QSAR studies of derivatives.
Material Science Incorporation into polymer backbones; Use as a precursor for functional materials.
Organic Synthesis Application as a versatile building block for the synthesis of complex target molecules.

Q & A

Q. Q1. What are the recommended analytical methods for confirming the structure and purity of 2-Methoxy-5-[(methylamino)methyl]phenol?

A1:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR to confirm the positions of the methoxy, methylamino, and phenolic groups. Compare chemical shifts with structurally similar compounds, such as 2-Methoxy-4-methylphenol (e.g., δ ~3.8 ppm for methoxy and δ ~6.5-7.5 ppm for aromatic protons) .
  • Mass Spectrometry (GC-MS/LC-MS): Employ high-resolution mass spectrometry to verify the molecular ion peak (e.g., calculated for C9H13NO2C_9H_{13}NO_2: 167.0946). Retention time comparisons with analogs like Phenol,2-methoxy-5-(1-propenyl)-,E (RT = 8.414 min in GC-MS) can aid identification .
  • HPLC: Assess purity using reverse-phase chromatography with UV detection at 254–280 nm, optimized for phenolic compounds.

Q. Q2. What synthetic routes are effective for introducing the methylamino group at the 5-position of 2-methoxyphenol?

A2:

  • Mannich Reaction: React 2-methoxyphenol with formaldehyde and methylamine under acidic conditions. Monitor the reaction via TLC (silica gel, ethyl acetate/hexane) to isolate intermediates .
  • Reductive Amination: Use 5-formyl-2-methoxyphenol and methylamine in the presence of a reducing agent (e.g., NaBH4_4). Confirm the reduction of the aldehyde to a methylamino group via IR spectroscopy (loss of C=O stretch at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. Q3. How can computational modeling guide the design of this compound derivatives for targeted bioactivity?

A3:

  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Compare with analogs like 5-methyl-2-(2-phenylethoxy)aniline to identify substituents that enhance electron-donating capacity .
  • Molecular Docking: Screen derivatives against enzymes (e.g., tyrosinase or kinases) using software like AutoDock. Prioritize derivatives with strong binding affinities (ΔG < -7 kcal/mol) for experimental validation .

Q. Q4. How do conflicting spectral data for this compound derivatives arise, and how can they be resolved?

A4:

  • Source of Contradictions: Variations in solvent polarity, tautomerism (phenol vs. keto forms), or impurities from incomplete purification. For example, residual solvents in NMR samples may obscure signals .
  • Resolution Strategies:
    • Use deuterated DMSO for NMR to stabilize phenolic protons.
    • Compare experimental IR spectra with simulated spectra (e.g., via Gaussian software) to identify tautomeric forms .
    • Employ preparative HPLC to isolate pure fractions before analysis .

Q. Q5. What experimental protocols optimize the stability of this compound in aqueous solutions for biological assays?

A5:

  • pH Control: Maintain solutions at pH 6–7 to prevent deprotonation of the phenol group, which can lead to oxidation. Use phosphate buffers for stability testing over 24 hours .
  • Antioxidant Additives: Include 0.1% ascorbic acid or 1 mM EDTA to chelate metal ions that catalyze degradation .
  • Storage Conditions: Store lyophilized samples at -20°C under nitrogen to minimize hydrolysis of the methylamino group .

Q. Q6. How can the electronic properties of this compound be exploited in materials science applications?

A6:

  • Conductive Polymers: Incorporate the compound into polythiophene or polyaniline matrices via electropolymerization. The methylamino group can act as a dopant, enhancing conductivity (test via four-probe measurements) .
  • Photovoltaic Devices: Use as an electron donor in bulk heterojunction solar cells. Anneal thin films at 150°C to improve crystallinity and interpenetrating network morphology, as demonstrated for similar methoxy-substituted polymers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.